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N-(4-Bromo-2-
Compound Name: , ]
nitrophenyl)acetamide

Cat. No.: B182543

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromo-2-nitrophenyl)acetamide is a versatile bifunctional building block in organic
synthesis, primarily serving as a precursor to a variety of heterocyclic compounds. Its strategic
substitution pattern, featuring an acetamido group, a nitro functionality, and a bromine atom on
the phenyl ring, allows for a range of chemical transformations. The key synthetic utility of this
compound lies in the reduction of the nitro group to an amine, which, in conjunction with the
adjacent acetamido group, forms an o-phenylenediamine derivative. This intermediate is
primed for cyclization reactions to construct valuable heterocyclic scaffolds, such as
benzimidazoles and quinoxalines. The bromine substituent provides a handle for further
functionalization, for instance, through cross-coupling reactions, enabling the synthesis of
diverse compound libraries for drug discovery and materials science.

Physicochemical Properties
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Property Value Reference

Molecular Formula CsH7BrN203 --INVALID-LINK--
Molecular Weight 259.06 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid --INVALID-LINK--
Melting Point 102-104 °C --INVALID-LINK--
Boiling Point (Predicted) 416.8 +35.0 °C at 760 mmHg  --INVALID-LINK--
Density (Predicted) 1.720 + 0.06 g/cm3 --INVALID-LINK--
CAS Number 881-50-5 --INVALID-LINK--

Applications in Organic Synthesis

The primary application of N-(4-Bromo-2-nitrophenyl)acetamide is as a precursor to 7-

bromo-substituted heterocyclic systems. The synthetic strategy involves a two-step sequence:

e Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding N-

(2-amino-4-bromophenyl)acetamide. This transformation is a critical step in generating the o-

phenylenediamine moiety necessary for subsequent cyclization reactions.

o Cyclization to Heterocycles: The resulting o-phenylenediamine derivative can be readily

cyclized to form various bicyclic heterocycles, most notably benzimidazoles and

quinoxalines. The bromine atom at the 7-position of these heterocycles serves as a valuable

site for further chemical modification.

Synthesis of 7-Bromobenzimidazoles

7-Bromobenzimidazoles are important scaffolds in medicinal chemistry, with derivatives

exhibiting a range of biological activities, including anticancer and antimicrobial properties.

Synthesis of 7-Bromoquinoxalines

Quinoxaline derivatives are prevalent in pharmaceuticals and functional materials. The 7-

bromo-substituted quinoxalines can be further elaborated, for example, via Suzuki cross-

coupling reactions, to generate a library of compounds for screening in drug discovery
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programs. Bromo-substituted quinoxalines have shown potential as anticancer agents against
non-small-cell lung cancer cells.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Bromo-2-
nitrophenyl)acetamide

This protocol describes the synthesis of the title compound from 4-bromo-2-nitroaniline.

Reaction Scheme:

[4-Bromo-2-nitroanilinej
Heat (95 °C, 7.5 h)

Acetic Anhydride N-(4-Bromo-2-nitrophenyl)acetamide

Acetic Acid (solvent)

Click to download full resolution via product page
Caption: Synthesis of N-(4-Bromo-2-nitrophenyl)acetamide.

Materials:

4-Bromo-2-nitroaniline (30.3 g, 138 mmol)

Acetic acid (240 mL)

Acetic anhydride (22.44 g, 220.2 mmol)

Dichloromethane

Anhydrous sodium sulfate
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e Ice water

Procedure:

o Dissolve 4-bromo-2-nitroaniline in acetic acid in a suitable reaction vessel.

e Add acetic anhydride to the solution.

» Heat the reaction mixture to 95 °C and maintain this temperature for 7.5 hours.

 After the reaction is complete, cool the solution to room temperature.

e Pour the reaction mixture into 600 mL of ice water.

e Once the ice has melted, extract the agueous mixture with dichloromethane (3 x 90 mL).

» Combine the organic phases and dissolve any remaining solid in dichloromethane.

e Dry the combined organic phase over anhydrous sodium sulfate.

« Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

Results:

Product Form Yield

N-(4-Bromo-2-

) ) Orange solid 35.4 g (99.1%)
nitrophenyl)acetamide

Reference: Adapted from a general procedure.[2]

Protocol 2: Reduction of N-(4-Bromo-2-
nitrophenyl)acetamide to N-(2-amino-4-
bromophenyl)acetamide

This protocol outlines the reduction of the nitro group to an amine, a key step in preparing the
molecule for cyclization. While a specific protocol for this exact substrate is not detailed in the
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provided search results, a general and reliable method for the reduction of nitroarenes is
catalytic hydrogenation.

Reaction Scheme:

N-(4-Bromo-2-nitrophenyl)acetamide

H2, Pd/C N-(2-amino-4-bromophenyl)acetamide
Ethanol or Ethyl Acetate

Click to download full resolution via product page

Caption: Reduction of N-(4-Bromo-2-nitrophenyl)acetamide.

Materials:

N-(4-Bromo-2-nitrophenyl)acetamide

10% Palladium on carbon (Pd/C)

Ethanol or Ethyl acetate

Hydrogen gas (Hz)

Celite

Procedure:

+ Dissolve N-(4-Bromo-2-nitrophenyl)acetamide in a suitable solvent such as ethanol or
ethyl acetate in a hydrogenation vessel.

¢ Add a catalytic amount of 10% Pd/C to the solution.
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» Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically
1-3 atm).

« Stir the reaction mixture vigorously at room temperature until the starting material is
consumed (monitor by TLC).

» Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g.,
nitrogen or argon).

« Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

* Rinse the Celite pad with the reaction solvent.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography if necessary.
Expected Results:

The reaction is expected to proceed in high yield to afford N-(2-amino-4-
bromophenyl)acetamide.

Protocol 3: Synthesis of 7-Bromo-2-substituted-1H-
benzo[d]imidazole from N-(2-amino-4-
bromophenyl)acetamide

This protocol provides a general method for the synthesis of 7-bromo-substituted
benzimidazoles from the corresponding o-phenylenediamine derivative.

Reaction Scheme:
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N-(2-amino-4-bromophenyl)acetamide

Aldehyde (R-CHO)
@ng Agent (e.g., Na@y

[7-Bromo-2-substituted-1H-benzo[d]imidazole]

Click to download full resolution via product page

Caption: Synthesis of 7-Bromo-2-substituted-1H-benzo[d]imidazoles.

Materials:

N-(2-amino-4-bromophenyl)acetamide

A suitable aldehyde (R-CHO)

Sodium metabisulfite (Na2S20s) or another suitable oxidizing agent

Ethanol

Procedure:

In a round-bottom flask, dissolve N-(2-amino-4-bromophenyl)acetamide in ethanol.

Add the desired aldehyde (1.5 equivalents) to the solution.

Add sodium metabisulfite (0.5 equivalents) dissolved in a minimal amount of water.

Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.

The product may precipitate out of the solution. If so, collect the solid by filtration.

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Purify the crude product by recrystallization or column chromatography.
Expected Results:

This reaction should provide the corresponding 7-bromo-2-substituted-1H-benzo[d]imidazole in
good yield. The nature of the 'R' group will depend on the aldehyde used.

Biological Relevance of 7-Bromo-Substituted
Heterocycles

The 7-bromo-substituted benzimidazole and quinoxaline scaffolds synthesized from N-(4-
bromo-2-nitrophenyl)acetamide are of significant interest in drug discovery.

e Anticancer Activity: Bromo-substituted quinoxalines have demonstrated inhibitory activity
against human non-small-cell lung cancer cells.[1] Specifically, certain bromo-substituted
derivatives have been shown to induce apoptosis in A549 lung cancer cells through
mitochondrial- and caspase-3-dependent pathways.[1] The introduction of a bromine atom
into the quinoxaline skeleton has been suggested to enhance its biological activity.[1]

» Antimicrobial Activity: Bromo-substituted heterocycles, including quinoline and indole
derivatives, have shown promising antimicrobial properties.[3][4] For instance, certain 7-
bromoquinoline-5,8-dione derivatives containing aryl sulfonamides have demonstrated
antibiotic potency.[3] While specific data on 7-bromoquinoxalines is limited in the provided
results, the broader class of bromo-substituted nitrogen heterocycles shows potential in this
area.

Logical Workflow
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N-(4-Bromo-2-nitrophenyl)acetamide

Reduction of Nitro Group

N-(2-amino-4-bromophenyl)acetamide

Cyclization with Aldehydes Cyclization with 1,2-Dicarbonyls

(7-Bromo-2-substituted-1H-benzo[d]imidazoles) (7-Brom0-2,3-disubstituted-quinoxalines)

Anticancer & Antimicrobial Agents Anticancer & Antimicrobial Agents

Click to download full resolution via product page

Caption: Synthetic workflow from N-(4-Bromo-2-nitrophenyl)acetamide.

Conclusion

N-(4-Bromo-2-nitrophenyl)acetamide is a valuable and commercially available starting
material for the synthesis of 7-bromo-substituted benzimidazoles and quinoxalines. The
straightforward two-step process of nitro reduction followed by cyclization provides access to a
diverse range of heterocyclic compounds with potential applications in medicinal chemistry,
particularly in the development of new anticancer and antimicrobial agents. The presence of
the bromine atom offers a convenient point for further structural modifications, making this
building block a strategic choice for the generation of compound libraries for high-throughput

screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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